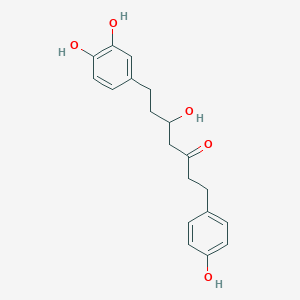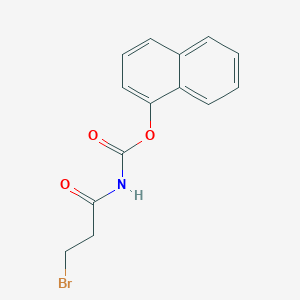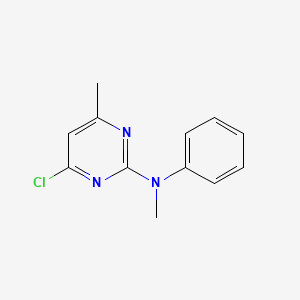![molecular formula C18H28N2O3 B1661747 Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 946409-35-4](/img/structure/B1661747.png)
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate: is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing the drug-like properties of bifunctional protein degraders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Attachment of the aminomethylphenyl group: This step involves the reaction of the piperidine derivative with 4-(aminomethyl)phenol under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be performed on the piperidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Products may include oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the piperidine or phenyl groups.
Substitution: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
Chemistry: : The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Biology: : In biological research, it is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: : The compound’s role in PROTACs makes it valuable in drug discovery and development, particularly for targeting diseases caused by aberrant protein function.
Industry: : In the pharmaceutical industry, it is used in the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The compound functions as a linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells.
Comparison with Similar Compounds
4-Amino-1-Boc-piperidine: Another piperidine derivative used in similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of various pharmaceutical compounds.
Uniqueness: Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate is unique due to its specific structure, which provides a balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTACs, enhancing their ability to target and degrade specific proteins .
Properties
IUPAC Name |
tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-16(9-11-20)22-13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-13,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAUTDCSSMVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656432 | |
| Record name | tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-35-4 | |
| Record name | tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1661666.png)
![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)

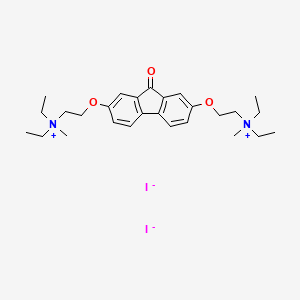
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)
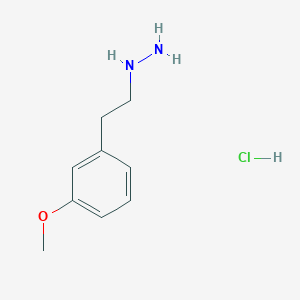
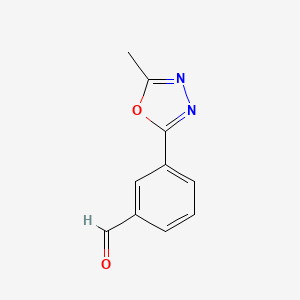

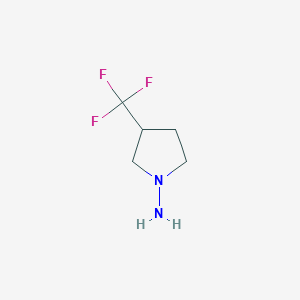
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1661680.png)
![2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B1661681.png)
